molecular formula C27H30O17 B12364232 5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one CAS No. 145544-43-0

5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

Cat. No.: B12364232
CAS No.: 145544-43-0
M. Wt: 626.5 g/mol
InChI Key: QCIILLDRJZPUDI-NWWRIYFGSA-N
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Description

The compound “5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one” is a complex organic molecule characterized by multiple hydroxyl groups and a chromen-4-one core. This compound is likely to exhibit significant biological activity due to its polyphenolic structure, which is common in many natural products with antioxidant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of hydroxyl groups, glycosylation reactions, and formation of the chromen-4-one core. Specific reaction conditions would depend on the desired stereochemistry and functional group compatibility.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might involve the use of biocatalysts or flow chemistry techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove oxygen functionalities or alter the oxidation state of the chromen-4-one core.

    Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

This compound could have a wide range of applications in scientific research due to its polyphenolic structure:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential antioxidant or enzyme inhibitor.

    Medicine: As a candidate for drug development due to its potential biological activity.

    Industry: As an additive in food, cosmetics, or pharmaceuticals for its antioxidant properties.

Mechanism of Action

The mechanism of action of this compound would likely involve interactions with various molecular targets, such as enzymes or receptors, through its hydroxyl groups. These interactions could modulate biological pathways related to oxidative stress, inflammation, or cell signaling.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A flavonoid with similar antioxidant properties.

    Kaempferol: Another flavonoid with a similar structure and biological activity.

    Myricetin: A polyphenolic compound with multiple hydroxyl groups.

Uniqueness

The unique combination of hydroxyl groups and glycosylation in this compound may confer distinct biological activities or pharmacokinetic properties compared to other similar compounds.

Properties

CAS No.

145544-43-0

Molecular Formula

C27H30O17

Molecular Weight

626.5 g/mol

IUPAC Name

5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C27H30O17/c1-7-16(32)20(36)22(38)26(41-7)40-6-14-18(34)21(37)23(39)27(43-14)44-25-19(35)15-10(29)4-9(28)5-13(15)42-24(25)8-2-11(30)17(33)12(31)3-8/h2-5,7,14,16,18,20-23,26-34,36-39H,6H2,1H3/t7-,14+,16-,18-,20+,21-,22+,23+,26+,27-/m0/s1

InChI Key

QCIILLDRJZPUDI-NWWRIYFGSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O)O

Origin of Product

United States

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